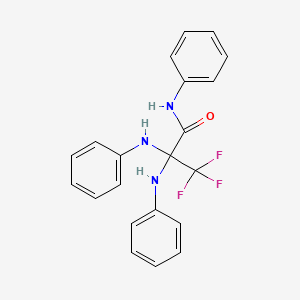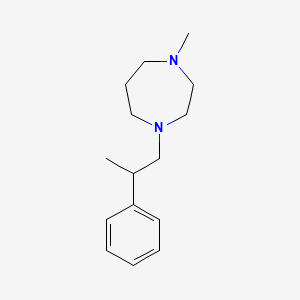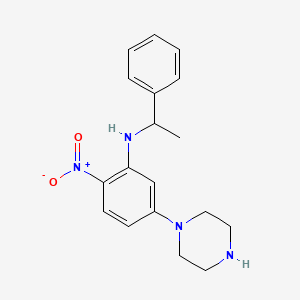![molecular formula C18H19NO3 B4895829 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide](/img/structure/B4895829.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature and is synthesized using specific methods that will be discussed in The biochemical and physiological effects of compound X have been studied extensively, and it has shown promising results in various research applications.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, compound X has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta plaques. In Parkinson's disease research, compound X has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection of dopaminergic neurons.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In cancer research, compound X has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, compound X has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress. In Parkinson's disease research, compound X has been shown to protect dopaminergic neurons from degeneration and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using compound X in lab experiments is its specificity. It has been shown to target specific enzymes and signaling pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using compound X is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on compound X. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential toxicity and develop safer derivatives. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on specific enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of compound X involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-1,3-propanediamine to form the corresponding amide. The amide is then treated with 1,4-benzoquinone to form the final product, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, compound X has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, compound X has been shown to protect dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-5-3-4-6-15(12)18(20)19-13(2)14-7-8-16-17(11-14)22-10-9-21-16/h3-8,11,13H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDIJTLEDDKBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)

![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)
![(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)



![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)